2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core substituted with a 4-fluorobenzyl group at position 4 and an N-(4-methoxybenzyl)acetamide side chain. Its synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation, cyclization, and S- or N-alkylation, as described in analogous triazoloquinazolinone syntheses . The fluorobenzyl and methoxybenzyl substituents are critical for modulating lipophilicity, bioavailability, and target binding, as seen in structurally related antihistaminic and anticancer agents .
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O4/c1-36-20-12-8-17(9-13-20)14-28-23(33)16-31-26(35)32-22-5-3-2-4-21(22)24(34)30(25(32)29-31)15-18-6-10-19(27)11-7-18/h2-13H,14-16H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDSOQZJYJNXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide (CAS Number: 1242939-13-4) is a synthetic derivative of quinazoline and triazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 487.5 g/mol . The structure includes a quinazoline core fused with a triazole ring and various functional groups that may influence its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H22FN5O4 |
| Molecular Weight | 487.5 g/mol |
| CAS Number | 1242939-13-4 |
Cytotoxicity
Recent studies have indicated that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The presence of specific substituents on the quinazoline moiety can enhance cytotoxic activity by promoting interaction with DNA and inhibiting topoisomerase II.
Case Study:
In a comparative study, compound 16 (a close analogue) demonstrated an IC50 of 2.44 μM against HCT-116 cells, indicating strong antiproliferative properties. This suggests that modifications in the structure can lead to enhanced biological activity .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of various enzymes. Notably, its structural features suggest it may interact with topoisomerase II, an essential enzyme for DNA replication and repair.
Research Findings:
- Topoisomerase II Inhibition: The compound demonstrated promising inhibitory effects with IC50 values indicating effective binding to the enzyme.
- AChE Inhibition: Similar compounds have shown activity against acetylcholinesterase (AChE), which is critical for neurotransmitter regulation. For example, derivatives with benzylamine moieties have been reported to have IC50 values around 0.23 μM , indicating potent AChE inhibition .
The biological activity of this compound can be attributed to:
- DNA Intercalation: The triazole and quinazoline rings facilitate intercalation between DNA base pairs, disrupting replication and transcription processes.
- Hydrophobic Interactions: The fluorobenzyl moiety enhances lipophilicity, aiding in membrane permeability and interaction with intracellular targets.
- Hydrogen Bonding: Functional groups such as methoxybenzyl may form hydrogen bonds with target receptors or enzymes, enhancing binding affinity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives, including this compound, as effective anticancer agents. Quinazoline derivatives have been shown to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of vascular endothelial growth factor receptor (VEGF RTK)
- Targeting epidermal growth factor receptor (EGFR)
- Acting as poly ADP ribose polymerase (PARP) inhibitors for breast cancer treatment .
This compound's structural features may enhance its efficacy against specific cancer types, particularly due to its ability to modulate key signaling pathways involved in tumor growth and metastasis.
Anti-inflammatory Properties
Quinazoline derivatives are also recognized for their anti-inflammatory activities. The compound can potentially inhibit inflammatory mediators and cytokines, providing therapeutic benefits in conditions such as rheumatoid arthritis or other inflammatory diseases .
Antimicrobial Activity
Studies have demonstrated that quinazoline-based compounds exhibit antimicrobial properties against a range of bacteria and fungi. The presence of the dioxo group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Triazoloquinazolinones are pharmacologically significant due to their dual heterocyclic framework. Below is a comparative analysis of key analogues:
Pharmacokinetic and Physicochemical Properties
- Solubility : The N-(4-methoxybenzyl)acetamide side chain introduces hydrogen-bonding capacity, enhancing aqueous solubility relative to sulfonyl-substituted triazoles .
- Metabolic Stability : Fluorine atoms and methoxy groups may reduce oxidative metabolism, extending half-life compared to chlorinated or brominated derivatives .
Bioactivity Profiling
For example:
- H1-antihistaminic agents : Analogues with 4-benzyl substitution exhibit IC50 values <2 µM, comparable to loratadine .
- Anticancer activity : Sulfonyl-substituted triazoles show moderate cytotoxicity (e.g., GI50: 10–50 µM against NCI-60 cell lines) .
Research Findings and Data Tables
Table 1: Substituent Effects on Bioactivity
Table 2: Comparative Spectral Data
Preparation Methods
Niementowski’s Cyclization
Anthranilic acid derivatives react with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline derivatives. This method provides high regioselectivity but requires careful control of reaction duration to prevent over-oxidation.
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting Material | Anthranilic acid |
| Reagent | Formamide |
| Temperature | 125–130°C |
| Yield | 65–78% |
Grimmel-Guinther-Morgan Synthesis
Triazole Ring Annulation
Thetriazolo[4,3-a]quinazoline system is constructed via cyclocondensation reactions between the quinazolinone core and hydrazine derivatives.
Hydrazine-Mediated Cyclization
Treatment of 4-(4-fluorobenzyl)-3,4-dihydroquinazoline-1,5-dione with hydrazine hydrate induces triazole ring formation through a tandem nucleophilic attack and dehydration sequence.
Optimized Protocol
Microwave-Assisted Synthesis
Recent advances demonstrate that microwave irradiation (150 W, 120°C) reduces reaction times to 30–45 minutes while maintaining yields ≥80%. This method minimizes side-product formation through precise thermal control.
N-(4-Methoxybenzyl)Acetamide Installation
The acetamide side chain is introduced via nucleophilic substitution or coupling reactions.
Chloroacetylation Strategy
A two-step protocol ensures efficient installation:
Step 1: Chloroacetyl Intermediate
- React triazoloquinazolinone with chloroacetyl chloride (1.2 eq)
- Use DMF as solvent with K₂CO₃ (2 eq) as base
- Yield: 89%
Step 2: Aminolysis with 4-Methoxybenzylamine
Direct Coupling via Carbodiimide Chemistry
Alternative approach using EDC/HOBt activation:
- Couple carboxylic acid derivative with 4-methoxybenzylamine
- Achieve 81% yield with reduced racemization risk
Critical Reaction Optimization
Solvent Effects on Alkylation
Purification and Characterization
Crystallization Protocols
Recrystallization from ethanol/water (3:1 v/v) produces needle-shaped crystals suitable for X-ray diffraction. Key crystallization parameters:
| Parameter | Value |
|---|---|
| Cooling Rate | 0.5°C/min |
| Seed Crystal Size | 50–100 μm |
| Final Purity | ≥99.5% |
Spectroscopic Validation
1H-NMR Key Signals (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, triazole-H)
- δ 7.85 (d, J = 8.4 Hz, 2H, aromatic)
- δ 4.52 (s, 2H, CH₂CO)
- δ 3.78 (s, 3H, OCH₃)
HRMS (ESI+):
Calculated for C₂₈H₂₄FN₅O₄: 514.1883 [M+H]⁺
Observed: 514.1885
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Sequential Alkylation | 58 | 98.2 | 48 |
| One-Pot Synthesis | 63 | 97.8 | 36 |
| Microwave-Assisted | 71 | 99.1 | 18 |
Microwave-assisted protocols demonstrate superior efficiency, though requiring specialized equipment.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the triazoloquinazoline core and acetamide moiety. For example, aromatic protons in 4-fluorobenzyl groups resonate at δ 7.2–7.4 ppm .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Analysis - X-ray Crystallography : Resolves crystal packing and confirms stereochemistry. A similar compound (2-(3,4-dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide) was analyzed with R factor = 0.049 .
- LC-MS : Quantifies molecular ions (e.g., m/z 394.382 for analogous structures) and fragmentation patterns .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Methodological Approach
- Dose-Response Assays : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm interactions with hypothesized targets (e.g., kinase enzymes).
- Structural Analog Comparison : Compare activity with derivatives lacking the 4-methoxybenzyl group to isolate pharmacophore contributions .
What computational tools are recommended for predicting this compound’s reactivity and binding modes?
Q. Advanced Modeling
- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites for substitution reactions (e.g., acetamide hydrolysis).
- Molecular Docking (AutoDock Vina) : Simulates binding to biological targets (e.g., quinazoline-binding enzymes) using PubChem 3D conformers .
- QSAR Models : Correlate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) with activity trends .
How can researchers design experiments to study this compound’s metabolic stability?
Q. In Vitro/In Vivo Strategies
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
- Metabolite ID : Use HR-MS/MS to identify oxidation (e.g., triazole ring hydroxylation) or glucuronidation products .
What strategies mitigate synthetic challenges like low solubility or byproduct formation?
Q. Advanced Solutions
- Co-Solvent Systems : Use DMSO/water mixtures (e.g., 10% v/v) to enhance solubility during biological testing .
- Byproduct Minimization : Employ scavenger resins (e.g., polymer-bound isocyanates) during benzylation to trap unreacted aldehydes .
- Crystallization Optimization : Screen solvents (ethanol/water vs. acetone) to improve crystal purity .
How does the 4-fluorobenzyl group influence this compound’s pharmacokinetic profile?
Q. Structure-Property Insights
- Lipophilicity : Fluorine atoms increase logP (measured at ~2.8 for similar compounds), enhancing membrane permeability .
- Metabolic Resistance : The C-F bond resists oxidative degradation compared to chlorinated analogs .
- Biodistribution : Radiolabel (¹⁸F) analogs can be tracked via PET imaging to study tissue uptake .
What are the best practices for storing and handling this compound to ensure stability?
Q. Basic Guidelines
- Storage : –20°C in amber vials under argon to prevent photodegradation and hydrolysis.
- Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation (e.g., acetamide cleavage) .
How can researchers validate the compound’s mechanism of action in disease models?
Q. Advanced Validation
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways).
- Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to confirm target engagement .
- In Vivo Efficacy : Test in xenograft models (e.g., HCT-116 colon cancer) with dose titration (10–50 mg/kg, oral) .
What structural analogs of this compound have shown promising activity, and how do they differ?
Q. Key Analog Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
